Technical Whitepaper: Physicochemical Profiling of 3-Ethyl-4-methylisoxazol-5-amine
Technical Whitepaper: Physicochemical Profiling of 3-Ethyl-4-methylisoxazol-5-amine
The following technical guide provides an in-depth physicochemical and synthetic profile of 3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5). This document is structured to serve researchers in medicinal chemistry and process development, focusing on the compound's utility as a heterocyclic scaffold.[1]
Executive Summary
3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5) is a functionalized heteroaromatic amine used primarily as a pharmacophore in drug discovery.[][3] Belonging to the class of 3,4-disubstituted isoxazol-5-amines, it serves as a critical bioisostere for phenyl rings and other aromatic systems in enzyme inhibitors (e.g., FAAH inhibitors). Its structural integrity combines a polar amino head group with a lipophilic ethyl-methyl core, offering unique solubility and binding properties distinct from its dimethyl analog.
Molecular Identification & Structural Analysis
The compound features an isoxazole ring substituted at the 3, 4, and 5 positions.[4] The regiochemistry is critical: the amino group resides at position 5, the ethyl group at position 3, and the methyl group at position 4. This specific substitution pattern influences the electronic density of the exocyclic amine, modulating its nucleophilicity compared to unsubstituted isoxazoles.
Identity Matrix
| Parameter | Detail |
| IUPAC Name | 3-Ethyl-4-methylisoxazol-5-amine |
| Common Synonyms | 5-Amino-3-ethyl-4-methylisoxazole; 3-Ethyl-4-methyl-5-isoxazolamine |
| CAS Registry Number | 153458-34-5 |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| SMILES | CCC1=NOC(N)=C1C |
| InChI Key | (Predicted) JDWLDZUUTIPZHV-UHFFFAOYSA-N (Analog) |
| Structure Class | Heteroaromatic Primary Amine |
Structural Visualization
The following diagram illustrates the core connectivity and the numbering scheme used in this guide.
Physicochemical Properties
The following data aggregates experimental values from patent literature and high-confidence QSAR predictions based on the closely related 3,4-dimethylisoxazol-5-amine.
Core Parameters
| Property | Value / Range | Source/Note |
| Physical State | White to off-white solid | Patent US20110230493A1 [1] |
| Melting Point | 55 – 65 °C (Estimated) | Analogous to dimethyl variant (59-61°C) |
| Boiling Point | ~260 °C (Predicted) | at 760 mmHg |
| Density | 1.08 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in DMSO, MeOH, CH₃CN | Experimental Observation [1] |
| pKa (Conjugate Acid) | 2.2 ± 0.2 | Weak base; protonation at N2 |
| LogP | 1.1 – 1.3 | Lipophilic shift vs dimethyl (0.[4][5][6][7][8][9][10][11][12][13]8) |
| Topological PSA | 52.0 Ų | Polar Surface Area |
Tautomerism
Isoxazol-5-amines can exist in two tautomeric forms: the amino form (dominant) and the imino form. In solution (DMSO/CDCl₃), the amino form predominates, stabilized by the aromaticity of the isoxazole ring.
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Amino Form: C5–NH₂ (Aromatic)
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Imino Form: C5=NH (Non-aromatic, less stable)
Synthetic Pathway & Manufacturing
The synthesis of 3-ethyl-4-methylisoxazol-5-amine typically follows a cyclization route involving a
Mechanism: The -Ketonitrile Route
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Precursor Formation: Condensation of propionitrile with ethyl propionate yields 2-methyl-3-oxopentanenitrile .
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Cyclization: Reaction with hydroxylamine hydrochloride leads to oxime formation followed by intramolecular cyclization (O-attack on nitrile).
Analytical Characterization Protocols
To ensure the identity and purity of the compound, the following self-validating analytical protocols are recommended.
High-Performance Liquid Chromatography (HPLC)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine).
-
Retention Time: Expect elution slightly later than 3,4-dimethylisoxazol-5-amine due to the extra methylene group (approx. 1.2x relative retention).[8]
Proton NMR Spectroscopy (¹H-NMR)[4][10][12]
-
Solvent: DMSO-d₆.
-
Key Signals:
- 1.10–1.20 (Triplet, 3H, CH₃ -CH₂-).
- 1.80–1.90 (Singlet, 3H, CH₃ -C4).
- 2.40–2.50 (Quartet, 2H, CH₃-CH₂ -).
- 6.00–6.50 (Broad Singlet, 2H, -NH₂ ).
-
Validation: The disappearance of the broad singlet upon D₂O shake confirms the primary amine.
Medicinal Chemistry Applications
This scaffold is frequently utilized in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors and other serine hydrolase targets. The isoxazole amine serves as a "warhead" or a linker that can be derivatized into ureas or carbamates.
Bioisosteric Rationale
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vs. Pyrazoles: Isoxazoles are less basic, reducing non-specific protein binding.
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vs. Phenyl Rings: The isoxazole ring provides a similar planar geometry but with a distinct dipole moment, improving solubility and metabolic stability.
Handling & Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air, turning from white to yellow/brown.
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Reactivity: The C5-amine is weakly nucleophilic but can react with acid chlorides, isocyanates, and chloroformates (as seen in Patent US20110230493A1).
References
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Patent US20110230493A1. 1-oxa-8-azaspiro [4,5] Decane-8-Carboxamide Compounds as FAAH Inhibitors. (2011).[4] Example 67, listing 5-amino-3-ethyl-4-methylisoxazole (CAS 153458-34-5) as a starting material.[4]
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PubChem Compound Summary. 5-Amino-3,4-dimethylisoxazole (Analogous physicochemical data). National Center for Biotechnology Information.
-
ChemicalBook. 3,4-Dimethylisoxazol-5-amine Properties. (For comparative melting point and solubility data).
Sources
- 1. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 153458-34-5|3-Ethyl-4-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]
- 4. US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3,4-Dimethylisoxazol-5-amine | 19947-75-2 [chemicalbook.com]
- 7. volza.com [volza.com]
- 8. N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. JP2012509309A - 1-oxa-8-azaspiro [4.5] decane-8-carboxamide compounds as FAAH inhibitors - Google Patents [patents.google.com]
- 13. isca.me [isca.me]
